Boc-L-isoleucine
Overview
Description
Boc-L-isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is a derivative of the amino acid L-isoleucine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .
Mechanism of Action
Target of Action
Boc-L-isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is primarily used in peptide synthesis . The primary targets of this compound are the proteins that it helps synthesize. These proteins play various roles in the body, including structural, enzymatic, and regulatory functions.
Mode of Action
This compound interacts with its targets through the process of peptide synthesis. It is incorporated into the growing peptide chain during protein synthesis, contributing its unique side chain to the overall structure and function of the protein .
Biochemical Pathways
This compound is involved in the biosynthesis of proteins. It is an essential component of the branched-chain amino acids (BCAAs), which also include L-leucine and L-valine . These BCAAs are crucial in various metabolic pathways. For instance, they provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy .
Result of Action
The result of this compound’s action is the successful synthesis of proteins. These proteins then perform their respective functions in the body, contributing to various physiological processes. For instance, proteins synthesized with this compound can be involved in muscle growth and repair, immune response, and regulation of metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution. Additionally, factors such as temperature and the presence of other molecules can affect the stability of this compound .
Biochemical Analysis
Cellular Effects
It is known that isoleucine, the parent compound of Boc-L-isoleucine, plays a crucial role in cellular functions such as cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
It is known that isoleucine, the parent compound of this compound, is safe for all animal species when added to diets to cover the animal requirement
Metabolic Pathways
This compound is likely to be involved in the metabolic pathways of isoleucine, the parent compound. Isoleucine is an α-amino acid essential for humans and is involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-L-isoleucine can be synthesized through the reaction of L-isoleucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent epimerization .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-L-isoleucine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield free L-isoleucine.
Amidation Reactions: This compound can react with amines to form amide bonds, which are crucial in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.
Coupling Reagents: N,N’-Dicyclohexylcarbodiimide and hydroxybenzotriazole are often used in amidation reactions.
Major Products
Deprotected Isoleucine: Removal of the Boc group yields L-isoleucine.
Amide Derivatives: Reaction with amines forms various amide derivatives used in peptide synthesis.
Scientific Research Applications
Boc-L-isoleucine is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the synthesis of peptides, where it serves as a protecting group for the amino group of L-isoleucine. This allows for the selective formation of peptide bonds without unwanted side reactions .
In medicine, this compound derivatives are used in the development of pharmaceuticals, particularly those involving peptide-based drugs. The compound’s ability to protect the amino group makes it valuable in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- Boc-L-leucine
- Boc-L-valine
- Boc-L-alanine
Uniqueness
Boc-L-isoleucine is unique due to its specific structure, which includes a branched side chain. This structure influences its reactivity and the types of peptides it can form. Compared to Boc-L-leucine and Boc-L-valine, this compound has a different steric profile, making it suitable for synthesizing peptides with specific structural requirements .
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884508 | |
Record name | tert-Butoxycarbonyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-16-7 | |
Record name | tert-Butoxycarbonyl-L-isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13139-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butoxycarbonyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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